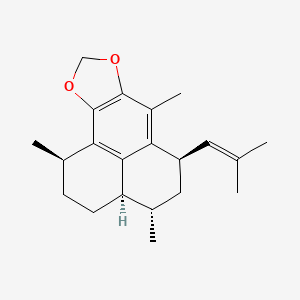

Estra-1,3,5(10)-triene-3,17-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

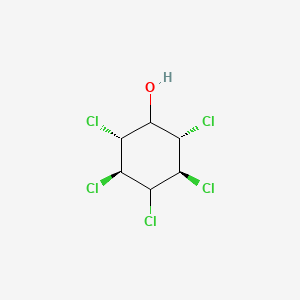

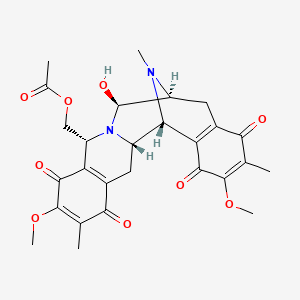

Estradiol is a 3-hydroxy steroid that is estra-1,3,5(10)-triene substituted by hydroxy groups at positions 3 and 17. It has a role as an estrogen and a human metabolite. It is a 3-hydroxy steroid and a 17-hydroxy steroid. It derives from a hydride of an estrane.

Applications De Recherche Scientifique

Estrogen Receptor Binding

- Synthesis and Receptor-Binding Examination: The isomers of 16-hydroxymethylestra-1,3,5(10)-triene-3,17-diol were synthesized and tested in a radioligand-binding assay, revealing that these compounds are recognized by estrogen receptors, albeit with lower relative binding affinities compared to estra-1,3,5(10)-triene-3,17β-diol. These compounds exhibit selective binding to estrogen receptors over androgen and progesterone receptors (Tapolcsányi et al., 2002).

Synthesis and Precursor Role

- Synthesis of C7-Substituted Estra-1,3,5(10),6-Tetraen-3,17 β-Diols: This research details the preparation of C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols as precursors for radiodiagnostic agents in breast cancer, involving the introduction of an olefin moiety (Thiemann & Oliveira, 2006).

- Process for Preparing Iodovinyl-estradiol: Describes a method for producing 17α-[(E)-2-Iodovinyl]-estra-1,3,5(10)-triene-3,17β-diol with radioactive iodine, useful in medical applications (Nakatsuka et al., 1986).

Imaging Agent Synthesis

- Novel Synthesis of Estriol and its 16-Glucuronide: Discusses the synthesis of estra-1,3,5(10)-triene-3,16α, 17β-triol and related compounds, crucial for developing novel imaging agents for diagnosing diseases such as cancer (Numazawa et al., 1983).

Potential PET Imaging Agents

- Synthesis and Binding Affinity Evaluation of 7α-alkoxy-17α-(4'-halophenylethynyl)estradiols: Explores the synthesis and ER binding affinity of novel estadiols as potential PET imaging agents for estrogen receptor-positive tumors (Neto et al., 2012).

Radiodiagnostic Agent Precursors

- Precursor Role of 15α-Hydroxyestradiol in the Formation of Estetrol: This study investigates the origin of estetrol during human pregnancy, identifying 15α-hydroxyestradiol as a precursor, which is crucial for developing radiodiagnostic agents (Schut et al., 1978).

Steroid Synthesis

- Stereochemistry of Steroids Containing Aromatic A-Ring: Investigates the synthesis of steroids like estra-1,3,5(10)-triene-3,11α,17β-triol, contributing to a better understanding of steroid chemistry and potential applications (Hasegawa et al., 1963).

Steroidal Spiroethers Synthesis

- Synthesis of 3-Methoxyspiro[estra-1,3,5(10)-triene-17,2′-oxetane]: Describes the synthesis of steroidal spiroethers, a class of compounds with potential pharmaceutical applications (Singh & Christiansen, 1971).

Propriétés

Nom du produit |

Estra-1,3,5(10)-triene-3,17-diol |

|---|---|

Formule moléculaire |

C18H24O2 |

Poids moléculaire |

272.4 g/mol |

Nom IUPAC |

(8R,9S,13S,14S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17?,18+/m1/s1 |

Clé InChI |

VOXZDWNPVJITMN-WKUFJEKOSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3C=CC(=C4)O |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

SMILES canonique |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{3-[1-(2-Methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril](/img/structure/B1245355.png)

![20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1245356.png)

![methyl (1R,2S,3R,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1245359.png)

![(1R,3R)-5-[(2E)-2-[(3As,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1245364.png)

![(3S,4R)-3,4-dihydro-4-(2,3-dihydro-2-methyl-3-oxopyridazin-6-yl)oxy-3-hydroxy-6-(4-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B1245369.png)